molecular formula C18H22N2O B13099387 2-(Benzylamino)-N-isobutylbenzamide

2-(Benzylamino)-N-isobutylbenzamide

Katalognummer: B13099387
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: LACLINCLWIRXOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylamino)-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylamino group attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-isobutylbenzamide typically involves the reaction of benzylamine with isobutylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-N-isobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding benzylamine oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and various amines can be used under mild conditions.

Major Products Formed

    Oxidation: Benzylamine oxides.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted benzamides and related compounds.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-N-isobutylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds have similar structures but different functional groups, leading to varied biological activities.

    Benzylamine derivatives: These compounds share the benzylamino group but differ in their overall structure and properties.

Uniqueness

2-(Benzylamino)-N-isobutylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C18H22N2O

Molekulargewicht

282.4 g/mol

IUPAC-Name

2-(benzylamino)-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C18H22N2O/c1-14(2)12-20-18(21)16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3,(H,20,21)

InChI-Schlüssel

LACLINCLWIRXOS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1=CC=CC=C1NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.